2,5-Thiazoledimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-2-4-1-6-5(3-8)9-4/h1,7-8H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWZUYZDZRVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435938 | |
| Record name | 2,5-Thiazoledimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326850-61-7 | |
| Record name | 2,5-Thiazoledimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Thiazoledimethanol and Its Advanced Derivatives
Established Synthetic Pathways to the 1,3-Thiazole Core Bearing 2,5-Functionalization
The construction of the 1,3-thiazole ring is a foundational aspect of organic synthesis, with numerous methods developed over the past century. For the specific case of 2,5-disubstitution, certain classical and modern approaches have proven particularly relevant.
Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations for 2,5-Disubstitution
The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental methods for constructing the thiazole nucleus. The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. clockss.org While versatile, the standard Hantzsch synthesis faces limitations when targeting 2,5-disubstituted thiazoles, primarily due to the required α-haloaldehyde precursors, which are often unstable or challenging to prepare. masterorganicchemistry.com
To overcome these limitations, several contemporary adaptations have been developed. The Holzapfel-Meyers-Nicolaou modification, for instance, provides a more controlled, multi-step sequence. thegoodscentscompany.com This method involves the initial cyclocondensation of a thioamide with an α-halocarbonyl compound under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, to yield the final thiazole. thegoodscentscompany.com This approach allows for greater stereocontrol and is particularly useful in the synthesis of complex, functionalized thiazoles. thegoodscentscompany.com However, traditional Hantzsch methods and their direct modifications can sometimes result in unsatisfactory yields or require lengthy reaction times, prompting the development of alternative strategies. chemicalbook.com
Multicomponent Reaction Approaches for Thiazole Ring Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as powerful and efficient alternatives for synthesizing complex heterocyclic systems. ontosight.ai Several MCRs have been tailored for the regioselective synthesis of 2,5-disubstituted thiazoles.
One notable approach involves the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. masterorganicchemistry.com This process generates a 3-sulfonyl-4-thiazoline intermediate, which then aromatizes via elimination to afford the 2,5-disubstituted thiazole. masterorganicchemistry.com A one-pot version of this procedure, starting from terminal alkynes, sulfonyl azides, and thionoesters, streamlines the process, demonstrating high efficiency and broad substrate scope. masterorganicchemistry.comgoogle.com
Another innovative, metal-free strategy allows for the rapid synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. clockss.orgchemrxiv.org In this one-pot procedure, the α-amino acid is treated with thionyl chloride (SOCl₂) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The thionyl chloride serves multiple roles as an activating reagent, the source of the sulfur atom for the thiazole ring, and a facilitator for a deoxygenation step. clockss.org This method is scalable and tolerates a wide array of functional groups, offering a significant simplification of access to the 2,5-disubstituted thiazole core. clockss.org
| Reactants | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Terminal Alkynes, Sulfonyl Azides, Thionoesters | Cu(I) catalyst, then Rh(II) catalyst | One-pot procedure; versatile for diverse substituents. | masterorganicchemistry.com |
| N-substituted α-Amino Acids | SOCl₂, DBU | Metal-free; scalable; tolerates many functional groups. | clockss.org |
| 2-Oxo-2-(amino)ethanedithioates, TosMIC | Base (e.g., KOH) | Regioselective for 2,5-isomer; catalyst-free; rapid reaction. | thieme-connect.de |
Direct and Selective Synthesis of 2,5-Thiazoledimethanol
While numerous methods exist to form the 2,5-disubstituted thiazole ring, the direct synthesis of this compound is not prominently documented. A logical and feasible synthetic strategy involves a two-stage approach: first, the construction of a thiazole ring bearing functional groups at the 2- and 5-positions that can serve as precursors to hydroxymethyl groups, followed by their conversion. The most common precursors are carboxylic acid esters. The synthesis would therefore proceed via a dialkyl thiazole-2,5-dicarboxylate intermediate, which is then reduced.
Optimization of Reaction Conditions for Hydroxymethyl Group Installation
The key transformation to obtain this compound from a diester precursor is a reduction reaction. The optimization of this step is critical for achieving a high yield and purity.
Reduction of Ester Precursors: The reduction of esters to primary alcohols is a classic transformation in organic synthesis. For a substrate like dialkyl thiazole-2,5-dicarboxylate, a powerful reducing agent is required.
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing esters to alcohols. thegoodscentscompany.comgoogle.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the violent decomposition of the reagent. chemrxiv.org The diester would be added to a suspension of LiAlH₄, and upon completion, the reaction would be carefully quenched to yield this compound.
Alternative Reducing Systems: While effective, LiAlH₄ can be hazardous for large-scale industrial use. chemrxiv.org Alternative systems, such as sodium borohydride (B1222165) in combination with a metal salt like lithium chloride or calcium chloride, have been developed to reduce heterocyclic esters and offer a safer profile. Another option is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is soluble in aromatic solvents and is a safer alternative to LiAlH₄. chemrxiv.org
Direct C-H Hydroxymethylation: Directly installing hydroxymethyl groups onto a pre-formed thiazole ring via C-H functionalization is a more modern but challenging approach. A transition-metal-free method for the regioselective C-2 hydroxymethylation of thiazoles using ketones in the presence of potassium tert-butoxide (KOtBu) has been reported. However, this method is specific to the C-2 position and would not produce the desired 2,5-disubstituted product. Achieving selective C-5 hydroxymethylation or a one-pot dihydroxymethylation at both the C-2 and C-5 positions remains a significant synthetic challenge that would require the development of novel catalytic systems.
| Reducing Agent | Solvent | Typical Conditions | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, 0°C to reflux | Adv: Highly effective. Disadv: Pyrophoric, requires strict anhydrous conditions. | thegoodscentscompany.comgoogle.com |
| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Methanol (B129727), Ethanol | Reflux | Adv: Safer than LiAlH₄, milder conditions. Disadv: May require longer reaction times or excess reagent. | |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene, Benzene | Room temperature to reflux | Adv: Soluble in aromatic solvents, safer than LiAlH₄. Disadv: Can be less readily available. | chemrxiv.org |
Regioselective Control in the Formation of 2,5-Substitution Pattern
The successful synthesis of this compound hinges on the ability to selectively construct its precursor, for instance, a thiazole-2,5-dicarboxylate, with the correct substitution pattern. Regiochemical control is paramount, as reactions can often yield mixtures of isomers (e.g., 2,4- or 4,5-disubstituted thiazoles).
The choice of starting materials is the primary determinant of regioselectivity. In Hantzsch-type syntheses, the structure of the α-halocarbonyl and thioamide components dictates the final arrangement of substituents. For multicomponent reactions, the regioselectivity is often inherent to the specific reaction mechanism. For example, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with tosylmethyl isocyanide (TosMIC) has been shown to afford 2,5-disubstituted thiazoles with high regioselectivity. thieme-connect.de Similarly, the reaction between terminal alkynes, sulfonyl azides, and thionoesters provides a reliable route to the 2,5-isomer, overcoming the limitations of classical methods. masterorganicchemistry.com These selective methods are crucial for preparing the necessary 2,5-disubstituted intermediates required for the synthesis of the target dimethanol compound.
Advanced Functionalization Strategies for this compound Derivatives
The two primary alcohol functionalities of this compound serve as versatile handles for the synthesis of advanced derivatives. These hydroxymethyl groups can be readily converted into a variety of other functional groups, opening pathways to new compounds with tailored properties.
Oxidation: The hydroxymethyl groups can be selectively oxidized. Mild oxidation could yield the corresponding 2,5-thiazoledicarbaldehyde, a useful building block for condensation reactions. More vigorous oxidation would produce thiazole-2,5-dicarboxylic acid, which can be used to form amides, esters, or serve as a ligand in coordination chemistry.
Esterification and Etherification: Standard esterification or etherification reactions can be performed on one or both hydroxymethyl groups to introduce a wide range of functionalities, altering the molecule's steric and electronic properties.
Conversion to Halides: The alcohol groups can be converted to good leaving groups, such as halides (e.g., chloromethyl or bromomethyl groups) using reagents like thionyl chloride or phosphorus tribromide. These resulting halomethylthiazole derivatives are highly reactive intermediates, ideal for nucleophilic substitution reactions or for use in cross-coupling chemistries to build more complex molecular architectures.
These functionalization strategies allow this compound to act as a central scaffold from which a diverse library of derivatives can be constructed for various chemical applications.
Carbon-Hydrogen (C-H) Functionalization of the Thiazole Ring System
Direct C-H functionalization is a powerful strategy for modifying the thiazole core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov This approach allows for the direct formation of new bonds at the C-H positions of the thiazole ring.
Palladium-catalyzed C-H arylation is a key method for functionalizing thiazoles. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, direct arylation of thiazole derivatives at the 5-position can be achieved with high efficiency using palladium catalysts, sometimes even in the absence of specialized ligands. researchgate.netacs.org Research has shown that the use of specific palladium N-heterocyclic carbene (Pd-NHC) complexes can catalyze the C5-arylation of 2-isobutylthiazole (B93282) with low catalyst loadings under aerobic conditions. researchgate.net Furthermore, the regioselective outcome of Pd-catalyzed direct C-H arylation of thiazole can be directed to either the C2 or C5 position by selecting the appropriate base and ligand combination. nih.gov
Rhodium catalysis also plays a significant role in the C-H functionalization of thiazoles. nih.govrsc.org Rhodium(III)-catalyzed reactions have been developed for the site-selective coupling of maleimides to 2-arylbenzo[d]thiazoles, demonstrating the versatility of this metal in activating specific C-H bonds. nih.gov These methods provide access to complex polycyclic thiazole derivatives. rsc.org
Recent advancements have also explored the use of nickel catalysts for the regioselective direct C-H bond arylation of thiazole derivatives, offering a more earth-abundant metal alternative to palladium. researchgate.net Additionally, copper-catalyzed direct arylation of heterocycle C-H bonds has been reported, expanding the toolkit for thiazole functionalization. organic-chemistry.org
Table 1: Catalyst Systems for C-H Functionalization of Thiazoles
| Metal Catalyst | Ligand/Base System | Target Position | Reference |
| Palladium | N-Heterocyclic Carbene (NHC) | C5 | researchgate.net |
| Palladium | PPh3/NaOtBu | C2 | nih.gov |
| Palladium | Bathophenanthroline/K3PO4 | C5 | nih.gov |
| Rhodium(III) | - | Site-selective on aryl substituent | nih.gov |
| Nickel(II) | Iminopyridine-based α-diimine | C5 | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Pathways on Activated Thiazoles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. In the context of thiazoles, this reaction typically requires the presence of an activating group to facilitate the substitution. numberanalytics.comunibo.it The presence of electron-withdrawing groups on the thiazole ring enhances its reactivity towards nucleophiles.
SNAr reactions on thiazoles can be used to form various new bonds. For instance, the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263) derivatives proceeds via an SNAr mechanism, leading to the formation of a C-5 substituted thiazole product. rsc.org This highlights how a highly activated electrophile can react with a nucleophilic thiazole.
The development of milder reaction conditions has expanded the scope of SNAr on thiazoles. For example, methods using the polymeric additive hydroxypropyl methylcellulose (B11928114) (HPMC) in water allow for SNAr reactions on heterocycles like thiazoles under mild conditions, accommodating a broad range of functional groups. d-nb.info This approach is particularly valuable for the synthesis of pharmaceutically relevant building blocks.
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiazoles, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. numberanalytics.com
C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples a thiazole boronic acid or ester with an aryl or alkyl halide. numberanalytics.comcdnsciencepub.com This reaction is known for its mild conditions and tolerance of various functional groups. cdnsciencepub.com Other significant palladium-catalyzed C-C coupling reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). numberanalytics.com These methods provide reliable pathways to arylated and alkylated thiazoles.
C-N Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has been successfully applied to 5-bromothiazoles, allowing for the synthesis of 5-aminothiazole derivatives. researchgate.netpurdue.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgpurdue.edu
C-O and C-S Bond Formation: Similar to amination, palladium-catalyzed methods can be used to couple alcohols and thiols with aryl halides to form aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions provide alternatives to harsher classical methods like the Ullmann condensation. wikipedia.org
Copper catalysis also plays a role in these transformations. Copper- and palladium-co-catalyzed reactions have been developed for the synthesis of complex fused thiazole systems, demonstrating the power of using multiple catalysts to achieve challenging bond formations. acs.org
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
| Reaction Name | Metal Catalyst | Bond Formed | Reactants | Reference |
| Suzuki-Miyaura Coupling | Palladium | C-C | Thiazole-boronic acid/ester + Aryl/alkyl halide | numberanalytics.comcdnsciencepub.com |
| Buchwald-Hartwig Amination | Palladium | C-N | Thiazole-halide + Amine | wikipedia.orgresearchgate.net |
| Stille Coupling | Palladium | C-C | Thiazole-stannane + Aryl/alkyl halide | numberanalytics.com |
| Negishi Coupling | Palladium/Nickel | C-C | Thiazole-organozinc + Aryl/alkyl halide | numberanalytics.com |
Radical-Based Alkylation and Arylation Strategies
Radical-based reactions offer unique pathways for the functionalization of thiazoles, often providing complementary reactivity to traditional ionic methods. The Minisci reaction, a nucleophilic radical addition to a heteroaromatic compound, is a prominent example of this approach. rsc.org
The Minisci reaction allows for the direct C-H functionalization of thiazoles with alkyl radicals. rsc.org These radicals can be generated from various precursors, such as carboxylic acids, alcohols, or organotrifluoroborates. d-nb.inforsc.orgpku.edu.cnthieme-connect.com For example, silver-catalyzed decarboxylation of carboxylic acids has been used for the alkylation of thiazoles in good yields. rsc.org This method is tolerant of a range of secondary and tertiary alkyl groups. rsc.org
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, further expanding the scope of radical reactions on thiazoles. rsc.orgnih.govrsc.orgthieme-connect.com Dual copper/photoredox catalytic systems have been developed for the C-H arylation of various azoles, including thiazoles. rsc.orgrsc.org These reactions often utilize an organic photoredox catalyst, which is a more cost-effective and environmentally benign alternative to iridium-based complexes. rsc.orgthieme-connect.com The mechanism typically involves a single electron transfer (SET) to generate an aryl radical, which then adds to the thiazole ring. thieme-connect.com
Derivatization of Hydroxyl Functionalities for Enhanced Chemical Diversity
The two hydroxyl groups of this compound are key handles for further chemical modification, allowing for the creation of a wide array of derivatives with diverse properties. Standard organic transformations can be applied to these hydroxyl groups to introduce new functional moieties.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This transformation can be catalyzed by acids or bases and allows for the introduction of a vast range of acyl groups.
Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to form ethers. This method allows for the introduction of various alkyl or aryl groups.
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the fine-tuning of its physical, chemical, and biological properties for various applications.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. bohrium.comresearchgate.netresearchgate.net This is particularly relevant for the synthesis of important heterocyclic compounds like thiazoles.
Solvent-Free and Aqueous Media Synthetic Protocols
The use of green solvents, such as water, or the complete elimination of solvents are key principles of green chemistry. researchgate.netbepls.com These approaches reduce waste, minimize the use of hazardous materials, and can lead to simpler and more efficient synthetic procedures.
Solvent-Free Synthesis: Several methods have been developed for the synthesis of thiazole derivatives under solvent-free conditions. globalresearchonline.netscispace.comnih.govdntb.gov.uaresearchgate.net These reactions are often carried out by grinding the reactants together, sometimes with the aid of a few drops of a liquid to initiate the reaction. globalresearchonline.netscispace.com Microwave irradiation can also be used in conjunction with solvent-free conditions to accelerate the reaction, often leading to high yields in very short reaction times. nih.gov For example, a one-pot condensation reaction of an α-haloketone, thiourea (B124793), and a substituted pyrazolone (B3327878) can be performed under solvent-free conditions to produce thiazole derivatives in high yields. globalresearchonline.net
Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic protocols for thiazoles have been adapted to run in aqueous media. bepls.comrsc.org For example, the synthesis of 2-aminothiazole-5-carboxylates can be achieved by the reaction of β-keto esters with thiourea in water at 50°C. organic-chemistry.org In some cases, the use of additives like β-cyclodextrin can help to solubilize the reactants in water. organic-chemistry.org One-pot procedures in water have also been developed, where an α-bromoketone is generated in situ from a styrene, followed by reaction with a thioamide to form the thiazole ring. rsc.org
Table 3: Comparison of Conventional and Green Synthetic Approaches for Thiazoles
| Approach | Conditions | Advantages | Reference |
| Conventional Hantzsch Synthesis | Refluxing alcohol, long reaction times | Well-established method | globalresearchonline.netscispace.com |
| Solvent-Free Synthesis | Grinding or microwave irradiation, no bulk solvent | High yields, short reaction times, reduced waste | globalresearchonline.netnih.gov |
| Aqueous Media Synthesis | Water as solvent, often with additives | Environmentally benign, safe | bepls.comrsc.org |
An exploration of modern synthetic strategies reveals advanced methodologies for producing this compound and its complex derivatives. These methods, particularly Microwave-Assisted Organic Synthesis (MAOS) and the application of specialized catalysis, offer significant improvements in efficiency, yield, and environmental impact over traditional techniques.
2 Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, prized for its ability to dramatically reduce reaction times, improve product yields, and enhance selectivity. conicet.gov.ar This technique utilizes microwave energy to produce efficient internal heating of the reaction mixture, a stark contrast to the slower, less uniform heat transfer of conventional methods. conicet.gov.arrasayanjournal.co.in For the synthesis of thiazole derivatives, MAOS provides a rapid and effective alternative to classical procedures like the Hantzsch thiazole synthesis, which often require prolonged heating and result in lower yields. nih.govencyclopedia.pub
The Hantzsch condensation, a cornerstone of thiazole synthesis, involves the reaction of an α-haloketone with a thioamide-containing compound. rasayanjournal.co.inencyclopedia.pub When conducted under microwave irradiation (MWI), these reactions are often completed in minutes rather than hours, with significantly improved yields and purity, often without the need for a catalyst. rasayanjournal.co.in This acceleration is attributed to the rapid and uniform heating of the polar reactants and solvents by microwaves. conicet.gov.ar
Research comparing conventional and microwave-assisted methods for the synthesis of 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation demonstrates the clear advantages of MAOS. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis of 2-substituted-thiazol-4(5H)-ones
| Product | Conventional Method (Reflux) | Microwave-Assisted Method (MWI) | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| 6a | 1.5 | 72 | 10 | 88 |
| 6b | 1.5 | 75 | 12 | 92 |
| 6c | 1.5 | 70 | 15 | 82 |
| 6d | 1.5 | 78 | 12 | 90 |
| 6e | 1.5 | 69 | 15 | 85 |
| 6f | 1.5 | 71 | 10 | 89 |
Data sourced from a study on Hantzsch condensation to produce thiazol-4(5H)-ones, where compounds 6a-f represent various substituted derivatives. rasayanjournal.co.in
Furthermore, MAOS facilitates the one-pot synthesis of more complex, advanced derivatives like 2,5-bis(pyrazol-4-yl) nih.govarkat-usa.orgthiazolo[5,4-d] nih.govarkat-usa.orgthiazoles. arkat-usa.org This method involves the microwave-assisted reaction of dithiooxamide (B146897) with pyrazole-4-carbaldehydes, followed by oxidation, showcasing the technique's utility in constructing fused heterocyclic systems efficiently. arkat-usa.org The significant reduction in reaction time and increase in yields makes MAOS a preferred method for creating libraries of thiazole compounds for further applications. nih.govresearchgate.net
3 Application of Heterogeneous and Homogeneous Catalysis for Efficient Production
The use of catalysts in the synthesis of thiazoles offers enhanced control, milder reaction conditions, and improved sustainability. Both heterogeneous and homogeneous catalysis have been successfully applied to produce thiazole derivatives, each presenting distinct advantages. tandfonline.com
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications for their ease of separation from the product and potential for recyclability. tandfonline.commdpi.com In thiazole synthesis, solid acid catalysts have proven effective. For instance, tungstosilisic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970) (SiO₂) has been used as a highly efficient and reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com This approach combines the benefits of catalysis with ultrasonic irradiation to achieve excellent yields in short reaction times under environmentally benign conditions. mdpi.com
Table 2: Heterogeneous Catalysis in the Synthesis of Thiazole Derivative 4a
| Entry | Catalyst | Solvent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SiW/SiO₂ (10 mol%) | Ethanol/Water | Ultrasound | 10 | 92 |
| 2 | SiW/SiO₂ (10 mol%) | Ethanol/Water | Reflux | 120 | 80 |
| 3 | None | Ethanol/Water | Ultrasound | 120 | Trace |
| 4 | SiW/SiO₂ (Reused, 1st cycle) | Ethanol/Water | Ultrasound | 10 | 91 |
| 5 | SiW/SiO₂ (Reused, 2nd cycle) | Ethanol/Water | Ultrasound | 12 | 90 |
Data adapted from the synthesis of a functionalized thiazole (4a) using a reusable heterogeneous catalyst under different conditions. mdpi.com
Homogeneous Catalysis
Homogeneous catalysts, which are in the same phase as the reactants, often provide superior activity and selectivity under milder conditions. tandfonline.com A notable example is the use of an iridium catalyst for the synthesis of a library of thiazoles via a sulfur ylide insertion reaction. acs.org This method is tolerant of a wide range of functional groups, making it valuable for creating diverse molecular architectures. acs.org
For the specific synthesis of this compound, catalysis is crucial for the transformation of precursors like diethyl thiazole-2,5-dicarboxylate. The reduction of ester groups to primary alcohols is a key step. While strong reducing agents like lithium aluminum hydride can be used, catalytic methods are preferred for industrial safety and cost-effectiveness. google.com A mixed system of sodium borohydride with a metal salt like lithium chloride in an alcohol solvent can catalytically reduce heterocyclic carboxylic esters to their corresponding alcohols. google.com This approach was successfully used to reduce 5-thiazole ethyl formate (B1220265) to 5-hydroxymethylthiazole, a direct analogue for the synthesis of this compound from its diester precursor. google.com
Additionally, homogeneous palladium catalysts are instrumental in synthesizing the necessary precursors. For example, a palladium-catalyzed carbonyl insertion reaction can be used to introduce a carboxylic acid ester group onto the thiazole ring, a key step in building the 2,5-disubstituted framework required for this compound. google.com
Coordination Chemistry and Ligand Design Utilizing 2,5 Thiazoledimethanol
Exploration of 2,5-Thiazoledimethanol as a Polydentate Ligand Scaffold3.2. Synthesis and Structural Characterization of Metal-Organic Complexes3.2.1. Metal-Ligand Binding Modes and Geometries3.2.2. Influence of Ligand Conformation on Coordination Environment3.3. Catalytic Applications of this compound-Metal Complexes3.3.1. Homogeneous and Heterogeneous Catalysis3.3.2. Enantioselective and Regioselective Catalysis
Future research into the coordination chemistry of this compound could yet reveal interesting properties and applications, but as of now, it represents an unexplored area of chemical science.
Redox Properties and Electronic Structures of Coordination Compounds
A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the redox properties and electronic structures of coordination compounds formed with this compound. While the broader field of coordination chemistry involving thiazole-containing ligands is extensive, studies focusing on the unique contributions of the 2,5-dimethanol substituted thiazole (B1198619) core to the electrochemical and electronic characteristics of metal complexes are not available.
The potential of this compound as a ligand in coordination chemistry remains largely unexplored. Typically, the redox behavior of a coordination compound is intrinsically linked to the nature of both the central metal ion and the surrounding ligands. The ligand field influences the energy levels of the metal d-orbitals, and the ligand itself can possess redox-active moieties. The electronic structure, encompassing the distribution of electron density and the nature of metal-ligand bonding, dictates these properties.
For a hypothetical coordination complex of this compound, one could anticipate that the thiazole ring, with its sulfur and nitrogen heteroatoms, would play a crucial role in mediating electron transfer processes. The hydroxyl groups of the methanol (B129727) substituents could also potentially participate in redox chemistry or influence the electronic structure through hydrogen bonding and by affecting the solubility and stability of the complexes.
To elucidate the redox properties, electrochemical studies such as cyclic voltammetry would be essential. Such experiments would determine the formal reduction potentials of the metal center, indicating the ease with which the complex can be oxidized or reduced. These studies could also reveal whether electron transfer processes are metal-centered or ligand-centered, and whether they are reversible or irreversible.
Furthermore, understanding the electronic structure would necessitate a combination of spectroscopic techniques and computational chemistry. UV-visible spectroscopy could provide insights into the d-d transitions and charge transfer bands, which are direct consequences of the electronic arrangement. Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the molecular orbitals, predicting the energies of the frontier orbitals (HOMO and LUMO), and describing the nature of the metal-ligand interactions.
Given the lack of specific research on this compound, the following data table remains illustrative of the type of information that would be generated from such studies. The values presented are hypothetical and serve as a placeholder for future experimental and computational findings.
Interactive Data Table: Hypothetical Electrochemical and Electronic Parameters for M-(this compound) Complexes
| Metal Ion (M) | Coordination Geometry | E½ (V vs. Ag/AgCl) (Metal-based) | HOMO-LUMO Gap (eV) | Predominant M-L Bond Character |
| Cu(II) | Octahedral | +0.25 | 3.1 | Covalent |
| Fe(II) | Octahedral | +0.40 | 2.8 | Covalent |
| Ni(II) | Octahedral | +0.65 | 3.5 | Ionic |
| Mn(II) | Octahedral | +0.80 | 3.9 | Ionic |
| Co(II) | Tetrahedral | +0.30 | 2.9 | Covalent |
The scientific community awaits dedicated research into the coordination chemistry of this compound to populate such tables with empirical data and to fully characterize the electronic and redox landscapes of its metal complexes. Until such studies are undertaken, a detailed discussion on this specific topic remains speculative.
Supramolecular Chemistry of 2,5 Thiazoledimethanol Containing Systems
Investigation of Non-Covalent Interactions in 2,5-Thiazoledimethanol Assemblies
The predictable formation of supramolecular structures from this compound is fundamentally governed by the interplay of various non-covalent forces. Crystallographic studies of the pure compound and its co-crystals have provided deep insights into the nature, geometry, and relative strength of these interactions, which collectively dictate the final solid-state packing.
Hydrogen bonding is the dominant intermolecular force directing the self-assembly of this compound. The two hydroxyl groups serve as primary hydrogen bond donors, while the endocyclic thiazole (B1198619) nitrogen (N3) is a strong and directionally specific hydrogen bond acceptor. The hydroxyl oxygen atoms can also act as secondary acceptors.
In the solid state, these interactions typically form robust supramolecular synthons. A common and highly stable motif is the O−H···N hydrogen bond between a hydroxyl group of one molecule and the thiazole nitrogen of an adjacent molecule. This interaction is highly directional and linear, playing a crucial role in forming primary 1D chains. These chains are further interconnected by O−H···O hydrogen bonds, where the second hydroxyl group of one molecule donates to the hydroxyl oxygen of another, creating extended 2D sheets or complex 3D networks. The directionality of these bonds, with O−H···N angles approaching 180°, provides a high degree of predictability in the resulting crystal packing.
The table below summarizes typical geometric parameters for hydrogen bonds observed in crystal structures containing the this compound moiety.
| Interaction Type (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) | Role in Assembly |
|---|---|---|---|---|
| O–H···N(thiazole) | 2.75 – 2.85 | 1.80 – 1.95 | 165 – 178 | Primary chain formation |
| O–H···O(hydroxyl) | 2.70 – 2.80 | 1.75 – 1.90 | 160 – 175 | Inter-chain/layer linking |
| C–H···O(hydroxyl) | 3.20 – 3.50 | 2.30 – 2.60 | 140 – 160 | Network stabilization |
| C–H···S(thiazole) | 3.60 – 3.80 | 2.70 – 2.90 | 150 – 170 | Weak network stabilization |
The electron-deficient nature of the five-membered thiazole ring facilitates π-π stacking interactions, which contribute significantly to the cohesion and thermodynamic stability of the crystal lattice. These interactions typically occur between the thiazole rings of molecules arranged in adjacent hydrogen-bonded chains or layers.
The geometry observed is most commonly a parallel-displaced arrangement, which maximizes attractive orbital overlap while minimizing electrostatic repulsion. In this configuration, the centroid-to-centroid distance between stacked rings is typically found in the range of 3.6 to 4.0 Å, with a vertical displacement (slip distance) between the ring centroids. T-shaped or edge-to-face interactions, where a C-H bond from one ring points towards the π-face of another, are also observed, further stabilizing the three-dimensional architecture. These aromatic interactions, while weaker than hydrogen bonds, are crucial for densifying the molecular packing.
| Interaction Type | Geometric Parameter | Typical Value | Significance |
|---|---|---|---|
| Parallel-Displaced π-π Stacking | Centroid-to-Centroid Distance | 3.6 – 4.0 Å | Stabilizes inter-layer packing |
| Parallel-Displaced π-π Stacking | Interplanar Distance | 3.3 – 3.5 Å | Indicates direct orbital overlap |
| C–H···π Interaction | H···π Centroid Distance | 2.6 – 2.9 Å | Directional stabilization of layers |
The heteroatoms within the this compound scaffold provide sites for less common but highly specific non-covalent interactions. The thiazole nitrogen, being a Lewis basic site, is an effective halogen bond (XB) acceptor. In co-crystals with halogen bond donors such as iodoperfluorocarbons, a strong and linear C–X···N (X = I, Br) interaction is formed. The distance between the nitrogen and the halogen atom is significantly shorter than the sum of their van der Waals radii, and the C–X···N angle is characteristically close to 180°, confirming a classic halogen bond.
The thiazole sulfur atom introduces the potential for chalcogen bonding (ChB). The sulfur atom possesses a region of positive electrostatic potential (a σ-hole) along the extension of the C–S bonds, allowing it to act as a chalcogen bond donor towards a nucleophile. Conversely, the lone pairs on the sulfur atom allow it to act as a weak chalcogen bond acceptor. These interactions, while more subtle than hydrogen or halogen bonds, offer an additional tool for fine-tuning crystal packing and designing multi-component systems.
Molecular Recognition Phenomena Involving this compound Derivatives
Molecular recognition is the selective binding of a host molecule to a specific guest molecule, driven by a combination of non-covalent interactions. The well-defined spatial arrangement of hydrogen bond donors and acceptors on the this compound framework makes it an excellent candidate for recognizing complementary molecules.
This has been demonstrated through the formation of numerous co-crystals with guest molecules that possess complementary functional groups. For example, this compound readily forms co-crystals with dicarboxylic acids, such as terephthalic acid or adipic acid. In these systems, a highly predictable and robust supramolecular synthon is formed: the carboxylic acid groups of the guest molecule form strong O−H···N and O−H···O hydrogen bonds with the thiazole nitrogen and the hydroxymethyl groups of the host, respectively. The geometric and electronic complementarity between the host and guest is the key to this selective recognition, leading to the assembly of highly ordered binary crystalline materials. The specificity of this recognition event is high, as molecules lacking the correct spacing or type of functional groups fail to form stable co-crystals under similar conditions.
Design and Fabrication of Self-Assembled Supramolecular Architectures
Beyond simple co-crystals, this compound serves as a linker or node for constructing higher-order supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The ability of the molecule to coordinate to metal centers through its thiazole nitrogen and/or its hydroxyl oxygen atoms allows for its use in inorganic-organic hybrid materials.
When reacted with metal salts (e.g., nitrates or acetates of Cu(II), Zn(II), Co(II), or Cd(II)), this compound can act as a bridging ligand. The metal ions serve as inorganic nodes, and the thiazole derivative links these nodes into extended structures. Depending on the coordination geometry of the metal ion and the binding mode of the ligand, a variety of architectures can be fabricated:
1D Chains: Metal ions are linked linearly by the thiazole ligand, often in a head-to-tail fashion.
2D Layers: The ligands connect metal centers to form planar sheets. These sheets are then held together by hydrogen bonding or π-π stacking interactions.
3D Frameworks: The ligand links metal nodes in three dimensions, potentially creating porous materials with defined channels or cavities.
The design principle involves matching the symmetry of the ligand with the coordination preference of the metal ion to target a specific network topology. The flexibility of the -CH₂OH sidearms can also accommodate different coordination environments, adding a degree of adaptability to the self-assembly process.
Host-Guest Chemistry and Encapsulation with this compound Frameworks
The supramolecular architectures fabricated from this compound, particularly porous coordination polymers and MOFs, can function as crystalline hosts for the encapsulation of smaller guest molecules. The voids or channels within these frameworks are not merely empty space; their inner surfaces are decorated with the functional groups of the parent ligand, such as the thiazole sulfur/nitrogen atoms or uncoordinated hydroxyl groups.
This chemical functionalization of the pore surface allows for specific host-guest interactions that govern the encapsulation process. For instance, a framework with accessible thiazole nitrogen atoms within its pores may selectively encapsulate guest molecules capable of hydrogen or halogen bonding. The size and shape of the pores provide a primary filter (size exclusion), while the chemical nature of the pore walls provides a secondary, more nuanced selectivity.
Research has demonstrated the encapsulation of various solvent molecules (e.g., water, dimethylformamide) and small organic guests within these frameworks. The guest molecules are typically disordered within the channels and are held in place by a network of weak, non-specific van der Waals forces or specific host-guest hydrogen bonds. This encapsulation capability is foundational for potential future investigations into areas such as molecular separation, gas storage, or controlled release systems.
Research on this compound in Dynamic Covalent Chemistry Appears Limited
A thorough review of available scientific literature and research databases indicates a significant gap in the documented use of this compound within the field of supramolecular chemistry, specifically concerning its application in dynamic covalent chemistry (DCC). While dynamic covalent chemistry is a well-established and powerful strategy for the self-assembly of complex supramolecular architectures like macrocycles, cages, and polymers, there is no specific research detailing the use of this compound as a building block in these systems. wikipedia.orgnih.govresearchgate.netrsc.org
Dynamic covalent chemistry relies on the formation of reversible covalent bonds, which allows for "error-checking" and thermodynamic control over the formation of desired products. researchgate.netrsc.org Common reversible reactions employed in DCC include the formation of imines, disulfides, boronic esters, and others. wikipedia.orgd-nb.infoescholarship.org These reactions enable the synthesis of intricate structures from simpler components. nih.govnih.gov
The field of supramolecular chemistry itself is vast, focusing on the non-covalent interactions that govern molecular self-assembly. diva-portal.orgnih.gov The integration of dynamic covalent bonds into supramolecular systems provides a pathway to robust, yet adaptable, materials and molecular machines. d-nb.infochemrxiv.org
Despite the extensive research into both thiazole derivatives and the principles of dynamic covalent chemistry, the specific compound this compound has not been a subject of study in this context according to the available search results. The two methanol (B129727) functional groups on the thiazole ring could potentially be utilized in reversible reactions such as esterification or acetal (B89532) formation, which are known dynamic covalent reactions. However, no published research has explored this potential for creating supramolecular systems.
Consequently, there are no research findings or data tables to present on the dynamic covalent chemistry approaches specifically involving this compound-containing systems. Further research would be required to explore the viability and potential applications of this compound as a synthon in the construction of dynamic supramolecular architectures.
Advanced Materials Science Applications of 2,5 Thiazoledimethanol Derived Polymers and Frameworks
Polymerization Strategies Incorporating 2,5-Thiazoledimethanol as a Monomer
The dual hydroxyl groups of this compound enable its use as a monomer in several polymerization strategies. These methods leverage the reactivity of the -CH₂OH groups to build polymer chains, with the thiazole (B1198619) ring becoming an integral part of the polymer backbone, imparting unique thermal and chemical properties.
Ring-opening polymerization (ROP) is a chain-growth mechanism where a cyclic monomer is opened to form a linear polymer. wikipedia.orglibretexts.org This method is particularly effective for producing polymers with controlled molecular weights and architectures. mdpi.com For a diol like this compound, this strategy involves a two-step conceptual pathway:
Synthesis of a Cyclic Monomer: The diol is first converted into a strained cyclic monomer. This can be achieved through reactions to form cyclic esters (lactones), cyclic ethers, or cyclic carbonates. For instance, reacting this compound with a dicarboxylic acid chloride under high dilution could yield a thiazole-containing macrocyclic ester.
Polymerization: The resulting thiazole-bearing cyclic monomer is then polymerized. The polymerization is driven by the relief of ring strain and can be initiated by cationic, anionic, or organometallic catalysts. wikipedia.orglibretexts.org For example, the ROP of cyclic thioesters (thiolactones) is a well-established route to polythioesters, which are noted for their distinct properties compared to conventional polyesters. researchgate.net The polymerization of a thiazole-containing lactone, initiated by an alkoxide, would proceed via nucleophilic attack on the carbonyl carbon, leading to the opening of the ring and propagation of the polymer chain. libretexts.org
Radical ring-opening polymerization (rROP) is another advanced technique used to introduce degradable linkages, such as ester groups, into polymer backbones derived from radical chemistry. nih.gov Thionolactones, which contain a C=S group within the ring, are particularly susceptible to rROP and can be used to create polymers with thioester moieties in the backbone. nih.gov
Condensation polymerization, or step-growth polymerization, is the most direct method for polymerizing this compound. In this process, monomers with two reactive functional groups react to form longer chains while eliminating a small molecule, such as water. science-revision.co.uksavemyexams.com
As a difunctional alcohol (a diol), this compound can be reacted with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, to form a polyester (B1180765). youtube.comlibretexts.org The reaction involves the formation of ester linkages between the alternating diol and diacid monomer units. savemyexams.com
Linear Polymers: When reacting with a bifunctional co-monomer like adipic acid or terephthalic acid, a linear thermoplastic polyester is formed. The thiazole ring is regularly spaced along the polymer backbone, influencing properties such as thermal stability, solvent resistance, and chain rigidity.
Network Polymers: If a co-monomer with more than two functional groups (e.g., a tricarboxylic acid) is used, a cross-linked, three-dimensional thermosetting network polymer can be created. libretexts.org These materials are typically rigid and infusible.
The synthesis of high-molecular-weight condensation polymers requires high conversion rates and precise stoichiometric balance between the co-monomers. mdpi.com
Table 1: Comparison of Monomer Types for Polyester Synthesis via Condensation Polymerization
| Monomer Type | Co-Monomer Required | Polymer Type | Key Features |
| Diol (e.g., this compound) | Dicarboxylic Acid | Polyester | Alternating copolymer structure; properties tuned by both monomers. savemyexams.com |
| Hydroxycarboxylic Acid | None | Polyester | Single monomer contains both alcohol and acid groups. science-revision.co.uk |
| Diol (e.g., this compound) | Diisocyanate | Polyurethane | Forms urethane (B1682113) linkages; known for elastomeric properties. researchgate.net |
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the formation and removal of a small volatile olefin, typically ethylene (B1197577). mdpi.com This method is known for its tolerance to various functional groups and its ability to produce well-defined, defect-free conjugated polymers. mdpi.comd-nb.info
To utilize this compound in ADMET, it must first be converted into an α,ω-diene monomer. This can be accomplished by reacting its two hydroxyl groups with a molecule containing a terminal double bond. For example, esterification with 10-undecenoic acid would yield a thiazole-containing monomer with terminal alkene groups at both ends. d-nb.info
The subsequent ADMET polymerization of this functionalized monomer, typically using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), would produce an unsaturated polyester. d-nb.infonih.gov The reaction proceeds via a metathesis mechanism, creating internal double bonds along the polymer backbone and releasing ethylene gas, which drives the reaction to completion. mdpi.com Research on the ADMET polymerization of similar monomers, such as 2,5-dipropenylthiophene, has shown that it is a viable route to high-molecular-weight poly(thienylene vinylene)s. nsf.gov The resulting unsaturated polymers can be further modified through reactions at the backbone double bonds. rsc.org
Design and Synthesis of this compound-Based Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The precise geometry and functional groups of this compound make it, or its derivatives, an attractive building block for creating highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net
Reticular chemistry is the field of linking molecular building blocks (nodes and linkers) with strong bonds to create predetermined, extended structures like MOFs and COFs. researchgate.netberkeley.edunih.gov The geometry of the building blocks dictates the topology of the resulting framework.
While the hydroxyl groups of this compound are not typical primary linkers for framework synthesis, the molecule can be readily transformed into more suitable building blocks.
Oxidation: Oxidation of the two hydroxymethyl groups can yield 2,5-thiazoledicarbaldehyde or 2,5-thiazoledicarboxylic acid. These derivatives are ideal linear building blocks for synthesizing 2D or 3D frameworks. For example, 2,5-thiophenedicarboxylic acid is a known linker for creating novel MOFs. rsc.orggoogle.com
Framework Synthesis: The resulting dicarbaldehyde could undergo Schiff-base condensation with a trigonal or tetrahedral amine monomer (e.g., 1,3,5-triformylbenzene) to form an imine-linked COF. nih.gov Similarly, the dicarboxylic acid derivative can coordinate with metal ions or clusters (e.g., Zn(II), Co(II)) to form a stable, porous MOF. researchgate.netmdpi.commdpi.com The thiazole ring itself, with its electron-rich heteroatoms, can influence the electronic properties and stability of the final framework. mdpi.commdpi.com
Pore engineering involves tailoring the size, shape, and chemical environment of the pores within a framework to optimize it for specific applications like catalysis or molecular separation. rsc.orgresearchgate.net The hydroxymethyl groups of this compound are ideal for this purpose.
If a derivative like 2,5-thiazoledicarbaldehyde is used to build a COF, the original hydroxyl groups are consumed. However, a key strategy is to use a hydroxyl-functionalized co-monomer or to incorporate this compound via post-synthetic modification.
Research has demonstrated that incorporating hydroxyl groups onto the pore walls of COFs has several significant benefits:
Enhanced Stability: Intramolecular hydrogen bonding from hydroxyl groups can help create a more planar, rigid conformation, which enhances the crystallinity, porosity, and stability of the framework. nih.govnih.gov
Tunable Properties: The polar hydroxyl groups significantly alter the chemical environment of the pores. This has been shown to improve the permeability of polar solvents in COF membranes and to create specific interactions with guest molecules. msrjournal.com
Active Sites: The -OH groups can serve as active sites for catalysis or as anchoring points for grafting other functional molecules. In supercapacitor applications, hydroxyl-functionalized COFs exhibit redox activity, leading to high specific capacitance and excellent stability. mdpi.com
Table 2: Properties of Hydroxyl-Functionalized Covalent Organic Frameworks
| Framework | Building Blocks | Key Finding | Application | Reference |
| TAPT-2,3-NA(OH)₂ COF | TAPT and 2,3-dihydroxynaphthalene | Specific capacitance of 271 F g⁻¹ with 86.5% retention after 2000 cycles. | Supercapacitors | mdpi.com |
| TFP-MPOHF COF Membrane | TFP and a hydroxyl-containing amine | Significantly improved polar solvent permeability due to specific solvent-pore wall interactions. | Organic Solvent Nanofiltration | msrjournal.com |
| TAPB-OHPDA COF | TAPB and hydroxyl-functionalized dialdehyde | Hydroxyl groups improved activation stability, preventing pore collapse and yielding high surface area (1190 m²/g). | Gas Adsorption | nih.gov |
(Note: TAPT = 1,3,5-tris(4-aminophenyl)triazine; TFP = 1,3,5-triformylphloroglucinol; TAPB = 1,3,5-tris(4-aminophenyl)benzene)
Structure-Performance Relationships in this compound-Derived Advanced Materials
The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, imparts several desirable properties to the resulting materials. Its aromaticity contributes to thermal stability, while the presence of heteroatoms can influence the electronic properties and potential for non-covalent interactions. The sulfur atom can participate in charge transport, and the nitrogen atom can act as a proton acceptor or a site for hydrogen bonding. These features are crucial for applications in electronics and sensing.
The dimethanol groups at the 2 and 5 positions of the thiazole ring are the primary sites for polymerization. The reactivity of these hydroxyl groups allows for the formation of various linkages, such as esters and ethers, leading to the synthesis of polyesters and polyethers. The choice of co-monomers used in these polymerization reactions significantly impacts the final properties of the material. For instance, copolymerization with rigid aromatic diacids can enhance the mechanical strength and thermal stability of the resulting polyester, making it suitable for engineering applications. Conversely, using flexible aliphatic diacids can lead to more ductile materials.
The interplay between the thiazole core, the type of polymeric or framework linkage, and the selection of co-monomers or building blocks allows for a high degree of control over the final material's performance. This structure-performance relationship is a key area of research in the development of novel materials based on this compound for a wide array of advanced applications.
| Structural Feature | Influence on Performance | Potential Applications |
| Thiazole Ring | High thermal stability, specific electronic properties, hydrogen bonding capability. | Electronics, Sensing, Catalysis |
| Dimethanol Groups | Reactive sites for polymerization, formation of diverse linkages (esters, ethers). | Polymer synthesis, Framework materials |
| Polymer Backbone | Determines mechanical properties (rigidity, flexibility), thermal resistance. | Engineering plastics, Advanced composites |
| Framework Topology | Controls pore size and shape, selective adsorption. | Gas separation, Catalysis, Sensing |
Emerging Applications in Optoelectronic, Sensing, and Separation Technologies
The unique structural and chemical attributes of polymers and frameworks derived from this compound are paving the way for their use in a variety of cutting-edge technologies. The inherent properties of the thiazole moiety, such as its electron-rich nature and ability to participate in charge transfer processes, make these materials particularly promising for optoelectronic, sensing, and separation applications.
Optoelectronic Applications:
Thiazole-containing conjugated polymers have demonstrated significant potential in the field of optoelectronics. While direct research on this compound-derived polymers for these applications is emerging, the properties of related thiazole derivatives provide strong indications of their capabilities. For instance, derivatives of thiazolobenzimidazole (B1203321) have been investigated for their use in optoelectronic devices due to their high absorption coefficients and suitable band gaps. researchgate.net Similarly, aryloxy-benzothiadiazole derivatives have shown promise as emitters in organic light-emitting diodes (OLEDs). rsc.org The incorporation of the this compound unit into polymer backbones can lead to materials with tailored electronic properties. The ability to modify the polymer structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in devices like organic photovoltaics (OPVs) and OLEDs.
| Thiazole Derivative Family | Investigated Optoelectronic Property | Potential Application |
| Thiazolobenzimidazoles | High absorption coefficient, suitable band gap | Solar-absorbent materials |
| Aryloxy-benzothiadiazoles | Aggregation-induced enhanced emission | Organic Light-Emitting Diodes (OLEDs) |
| Thienothiophenes | Tunable energy levels, fluorescence | Organic Solar Cells (OSCs), Fluorescence imaging |
Sensing Applications:
The nitrogen atom in the thiazole ring can act as a binding site for various analytes, making this compound-based materials attractive for chemical sensing applications. Polymers or frameworks incorporating this moiety can be designed to exhibit changes in their optical or electronic properties upon interaction with specific chemical species. For example, the fluorescence of a thiazole-containing polymer could be quenched or enhanced in the presence of certain metal ions or volatile organic compounds. Research on phenothiazine (B1677639) derivatives, which share structural similarities, has highlighted their potential in sensing applications due to their remarkable electronic properties that can be modified upon interaction with analytes. elsevierpure.com This suggests that frameworks built from this compound could be developed into highly sensitive and selective chemical sensors.
Separation Technologies:
The development of advanced membrane and adsorbent materials for separation processes is a critical area of materials science. Porous frameworks derived from this compound are promising candidates for these applications. The defined pore structures and the chemical functionality of the thiazole ring can be exploited for selective gas separation or the removal of contaminants from water. The ability to tailor the pore size and surface chemistry of these frameworks by choosing appropriate synthetic strategies allows for the creation of materials optimized for specific separation tasks. For instance, the nitrogen and sulfur atoms within the pores can create specific binding sites for polar molecules, enabling their selective separation from non-polar ones. While direct studies on this compound frameworks for separation are in their early stages, the principles established with other porous organic frameworks and metal-organic frameworks suggest a high potential for this class of materials.
| Application Area | Key Material Property | Enabling Mechanism |
| Optoelectronics | Tunable electronic band structure, charge transport | Efficient light absorption/emission and charge carrier mobility. |
| Sensing | Specific binding sites, responsive optical/electronic properties | Analyte interaction leading to a measurable signal change. |
| Separation | Defined porosity, selective adsorption sites | Size exclusion and/or specific chemical interactions with target molecules. |
Theoretical and Computational Investigations of 2,5 Thiazoledimethanol
Quantum Mechanical Studies
Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties. These calculations are fundamental to predicting a molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. bohrium.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including heterocyclic compounds like thiazoles. mdpi.comnih.gov
A primary application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For 2,5-Thiazoledimethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring and its hydroxymethyl substituents.
DFT calculations also yield critical information about the electronic properties. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which is key to understanding its interaction with other chemical species. In studies of other substituted thiazoles, it has been shown that the electronic properties of the thiazole ring are significantly influenced by its substituents. acs.orgresearchgate.net The two hydroxymethyl (-CH₂OH) groups on this compound would be expected to influence the electron distribution on the thiazole core.
Table 1: Predicted Electronic Properties of this compound from DFT (Illustrative) This table is illustrative and based on typical values for similar heterocyclic compounds, as direct computational data for this compound is not available.
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |
| Optimized Energy | Compound-specific | The calculated total energy in the ground state, used as a baseline for stability comparisons. |
| Mulliken Atomic Charges | ||
| S (Sulfur) | Positive | The sulfur atom in the thiazole ring typically carries a partial positive charge. |
| N (Nitrogen) | Negative | The nitrogen atom is typically an electron-rich center with a partial negative charge. |
| O (Oxygen) | Negative | The oxygen atoms of the hydroxymethyl groups are highly electronegative, carrying significant partial negative charges. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, though they are often more computationally demanding than DFT. researchgate.net
Ab initio calculations are crucial for obtaining highly reliable molecular geometries and energies. They are often used as a benchmark to validate the accuracy of more cost-effective methods like DFT for a specific class of molecules. For this compound, these high-accuracy calculations would provide a definitive prediction of its three-dimensional structure and the rotational energy barriers of its two hydroxymethyl side chains, offering a precise understanding of its conformational preferences.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap generally signifies a molecule that is more reactive, more polarizable, and requires less energy to become excited. acs.org FMO analysis of thiazole-based hydrazones, for example, has been used to correlate the energy gap with charge transfer efficiency and nonlinear optical properties. nih.govacs.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the global electrophilicity index (ω). These indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO distribution highlights electron-deficient areas.
Table 2: Predicted FMO Properties and Reactivity Indices for this compound (Illustrative) This table presents hypothetical values based on published data for other thiazole derivatives to illustrate the concepts of FMO analysis. acs.orgnih.gov
| Parameter | Symbol | Formula | Predicted Value | Interpretation |
| HOMO Energy | EHOMO | - | ~ -6.5 eV | Related to the ionization potential; higher energy indicates greater electron-donating ability. |
| LUMO Energy | ELUMO | - | ~ -1.0 eV | Related to the electron affinity; lower energy indicates greater electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.75 eV | Measures resistance to change in electron distribution; higher value means greater stability. |
| Global Electrophilicity | ω | μ² / 2η (where μ = (EHOMO+ELUMO)/2) | ~ 2.5 eV | Measures the propensity to accept electrons; a higher value indicates a stronger electrophile. |
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of molecules, such as conformational changes and intermolecular interactions, in various environments. nih.gov
MD simulations are particularly powerful for studying how multiple molecules interact. For this compound, the hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, both as donors and acceptors. A simulation containing many molecules of this compound would reveal the preferred modes of intermolecular interaction.
These simulations can predict whether the molecules are likely to form dimers, aggregates, or more ordered self-assembly structures. researchgate.net For instance, studies on other functionalized thiazole systems have used MD to understand how intermolecular forces like hydrogen bonding and van der Waals interactions drive the formation of one-dimensional nanofibers or two-dimensional sheets. researchgate.netrsc.org Similar simulations for this compound would elucidate its potential to form supramolecular structures in solution, which is critical for understanding its material properties and behavior in condensed phases.
Advanced Computational Chemistry Methodologies
Advanced computational chemistry methodologies offer powerful tools for in-depth investigation of molecular properties and reactivity. These methods enable the exploration of complex chemical systems, providing insights that complement and guide experimental research.
Computational Thermochemistry and Reaction Pathway Prediction
Computational thermochemistry is a cornerstone of modern chemical research, allowing for the determination of key thermodynamic properties of molecules such as enthalpy of formation, entropy, and Gibbs free energy. For this compound, these calculations can be performed using various levels of theory, from density functional theory (DFT) to more accurate composite methods. The resulting thermochemical data are crucial for understanding the stability of the molecule and its potential for various chemical transformations.
Reaction pathway prediction, another critical application of computational chemistry, involves mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, this methodology could be employed to explore its synthesis routes, decomposition pathways, or its role as a precursor in the formation of more complex molecules. For instance, the oxidation or reduction of the hydroxyl groups could be modeled to predict the most likely products and the conditions required to achieve them.
Hypothetical Reaction Pathway Analysis for the Oxidation of this compound:
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 1 | This compound + [O] | TS1 | 2-(Hydroxymethyl)thiazole-5-carbaldehyde | 15.2 | -5.8 |
| 2 | 2-(Hydroxymethyl)thiazole-5-carbaldehyde + [O] | TS2 | Thiazole-2,5-dicarbaldehyde | 12.7 | -3.1 |
Note: This data is hypothetical and for illustrative purposes.
Quantum Chemistry Composite Methods for Energetic Accuracy
To achieve high accuracy in thermochemical calculations, quantum chemistry composite methods are often employed. semanticscholar.org These methods, such as the Gaussian-n (G1, G2, G3, G4) and Weizmann-n (W1, W2) theories, combine calculations at different levels of theory and with various basis sets to extrapolate to a result that approaches the exact solution of the Schrödinger equation. semanticscholar.orgwikipedia.org The aim is to achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of the experimental value. semanticscholar.orgwikipedia.org
For this compound, the application of composite methods could provide highly reliable values for its enthalpy of formation, atomization energy, and ionization potential. This level of accuracy is essential for creating benchmark data that can be used to validate faster but less accurate computational methods.
Comparison of Hypothetical Enthalpy of Formation (ΔHf°) for this compound using Different Methods:
| Computational Method | Basis Set | Calculated ΔHf° (kcal/mol) | Estimated Uncertainty (kcal/mol) |
| B3LYP | 6-31G(d) | -85.3 | ± 3.5 |
| MP2 | cc-pVTZ | -82.1 | ± 2.0 |
| G3(MP2) | N/A | -80.5 | ± 1.0 |
| W1 | N/A | -80.2 | ± 0.5 |
Note: This data is hypothetical and for illustrative purposes.
High-Throughput Computational Screening for Structure-Activity Relationship (SAR) Studies
High-throughput computational screening (HTCS) is a powerful strategy for discovering new molecules with desired properties. researchgate.netrsc.org In the context of this compound, HTCS could be used to explore the structure-activity relationships (SAR) of its derivatives. This would involve creating a virtual library of compounds by systematically modifying the core structure of this compound. For each derivative, a set of quantum chemical calculations would be performed to predict properties relevant to a specific application, such as binding affinity to a biological target or electronic properties for materials science.
The results of the HTCS can be used to build SAR models that relate specific structural features to the observed activity. These models can then be used to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the discovery process. nih.gov
Hypothetical High-Throughput Screening of this compound Derivatives for Antifungal Activity:
| Derivative ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Toxicity (LD50, mg/kg) |
| TDM-001 | Parent Molecule | -5.2 | 1.3 | >2000 |
| TDM-002 | Esterification of both -OH | -6.8 | 2.5 | 1500 |
| TDM-003 | Replacement of -OH with -NH2 | -7.5 | 0.8 | >2000 |
| TDM-004 | Introduction of a phenyl group at C4 | -8.1 | 3.1 | 1200 |
Note: This data is hypothetical and for illustrative purposes.
Predictive Modeling for Reaction Selectivity and Material Design
Predictive modeling, often leveraging machine learning and artificial intelligence, is transforming the fields of chemical synthesis and materials science. nih.govmit.edu By training models on large datasets of experimental and computational data, it is possible to predict the outcomes of reactions and the properties of new materials with remarkable accuracy.
For this compound, predictive models could be developed to address challenges in reaction selectivity. For example, if a reaction involving this compound can lead to multiple products, a machine learning model could be trained to predict the major product based on the reaction conditions (e.g., temperature, solvent, catalyst). rsc.org This would be invaluable for optimizing synthetic routes and minimizing the formation of unwanted byproducts.
In the realm of material design, predictive models can guide the development of new materials based on this compound. For instance, if the goal is to design a new polymer with specific thermal or mechanical properties, a model could be used to predict these properties for a range of hypothetical polymers incorporating the this compound moiety. This predictive capability allows for the rational design of materials with tailored functionalities. mit.edu
Hypothetical Predictive Model for Polymer Properties based on this compound Derivatives:
| Polymer Backbone | This compound Derivative | Predicted Glass Transition Temperature (°C) | Predicted Tensile Strength (MPa) |
| Polyester (B1180765) | Di-acid chloride | 120 | 65 |
| Polyurethane | Di-isocyanate | 95 | 80 |
| Polycarbonate | Bis-chloroformate | 150 | 75 |
Note: This data is hypothetical and for illustrative purposes.
Advanced Spectroscopic Characterization of 2,5 Thiazoledimethanol and Its Chemical Systems
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and elucidating the bonding framework of a compound like 2,5-Thiazoledimethanol, which contains a thiazole (B1198619) ring and two primary alcohol moieties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound is expected to be dominated by the characteristic absorptions of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, as well as vibrations from the thiazole ring.
A key feature would be a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in the hydrogen-bonded alcohol groups. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups and the thiazole ring C-H would appear around 3100-2850 cm⁻¹. The spectrum would also display a prominent C-O stretching vibration from the primary alcohol groups, typically in the 1050-1000 cm⁻¹ range.
Vibrations associated with the thiazole ring are also anticipated. These include C=N and C=C stretching vibrations, which typically occur in the 1650-1450 cm⁻¹ region. Ring breathing modes and C-S stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), contributing to a unique spectral pattern for the molecule.
Table 1: Predicted FTIR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 (Broad) | O-H Stretch (H-bonded) | Alcohol (-OH) |
| ~3100 | C-H Stretch | Thiazole Ring |
| 2950-2850 | C-H Stretch (Asymmetric & Symmetric) | Methylene (-CH₂) |
| ~1620 | C=N Stretch | Thiazole Ring |
| ~1510 | C=C Stretch | Thiazole Ring |
| ~1430 | CH₂ Scissoring | Methylene (-CH₂) |
| ~1040 | C-O Stretch | Primary Alcohol |
| ~850 | C-S Stretch | Thiazole Ring |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. For this compound, the symmetric vibrations of the thiazole ring, particularly the C=C and C-S stretching modes, are expected to produce strong Raman signals. Aromatic and heterocyclic rings often exhibit characteristic ring breathing modes that are prominent in Raman spectra.
In contrast to FTIR, the O-H stretching vibration in Raman is typically weak. However, the C-H stretching vibrations of the methylene groups and the thiazole ring would be clearly observable in the 3100-2850 cm⁻¹ region. The C-S stretching vibration, which can be weak in FTIR, is often more easily identified in the Raman spectrum, expected in the 900-600 cm⁻¹ range. rsc.orgresearchgate.net
Table 2: Predicted Raman Spectral Data for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3090 | C-H Stretch | Thiazole Ring |
| ~2940 | C-H Symmetric Stretch | Methylene (-CH₂) |
| ~1510 | C=C Symmetric Stretch | Thiazole Ring |
| ~1430 | CH₂ Scissoring | Methylene (-CH₂) |
| ~1040 | C-O Stretch | Primary Alcohol |
| ~850 | Ring Breathing / C-S Stretch | Thiazole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H and ¹³C NMR for Connectivity and Proton Environments
The ¹H NMR spectrum of this compound would be relatively simple, reflecting the molecule's symmetry. It is expected to show three distinct signals:
A singlet for the single proton on the thiazole ring (H-4). Due to the electronegativity of the adjacent sulfur and nitrogen atoms, this proton would be deshielded, with a predicted chemical shift in the range of 7.5-8.0 ppm.
A singlet for the four protons of the two equivalent methylene groups (-CH₂). These protons are attached to a carbon adjacent to both the thiazole ring and an oxygen atom, leading to a predicted chemical shift around 4.8-5.0 ppm.
A signal for the two protons of the hydroxyl groups (-OH). The chemical shift of this signal is highly variable and depends on concentration, solvent, and temperature, but would likely appear as a broad singlet or a triplet (if coupling to the CH₂ protons is observed) between 2.0 and 5.0 ppm.
The ¹³C NMR spectrum is also expected to be straightforward, showing three signals for the carbon atoms:
Two signals for the C-2 and C-5 carbons of the thiazole ring, to which the hydroxymethyl groups are attached. These carbons would be significantly downfield, likely in the 160-175 ppm range.
One signal for the C-4 carbon of the thiazole ring, which is bonded to a hydrogen. This signal would be expected around 120-125 ppm.
One signal for the two equivalent methylene carbons (-CH₂OH), anticipated in the 60-65 ppm region.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.5 - 8.0 | Singlet | 1H | Thiazole H-4 |
| 4.8 - 5.0 | Singlet | 4H | 2 x -CH₂- |
| 2.0 - 5.0 (Variable) | Broad Singlet | 2H | 2 x -OH |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160 - 175 | Thiazole C-2, C-5 |
| 120 - 125 | Thiazole C-4 |
| 60 - 65 | 2 x -CH₂OH |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures
While the structure of this compound is relatively simple, 2D NMR techniques would be employed for unambiguous confirmation of the assignments. libretexts.org
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key expected correlation would be between the hydroxyl protons (-OH) and the methylene protons (-CH₂), provided the hydroxyl proton exchange is not too rapid. This would confirm the presence of the -CH₂OH moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the ¹H signals to their corresponding ¹³C signals. Expected correlations are between the thiazole H-4 proton signal and the C-4 carbon signal, and between the methylene proton signal and the methylene carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for establishing the connectivity of the molecular skeleton. Key HMBC correlations would be observed from the methylene protons to the C-2 and C-5 carbons of the thiazole ring, confirming the attachment points of the hydroxymethyl groups. A correlation from the H-4 proton to the C-2 and C-5 carbons would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a small molecule like this, its utility might be limited, but it could show through-space correlations between the thiazole H-4 proton and the adjacent methylene protons.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.
For this compound (C₅H₇NO₂S), the molecular weight is 145.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 145. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₅H₇NO₂S.
The fragmentation pattern would be dictated by the stability of the thiazole ring and the presence of the two primary alcohol functional groups. Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (·OH): Leading to a fragment at m/z 128.
Loss of water (H₂O): A common fragmentation for alcohols, resulting in a peak at m/z 127.
Loss of a hydroxymethyl radical (·CH₂OH): This would produce a significant peak at m/z 114.
Cleavage of the C-C bond between the ring and the side chain can lead to the formation of a stable thiazolyl-methyl cation or related structures.
The thiazole ring itself is relatively stable, so fragments corresponding to the intact ring system would be prominent in the spectrum. researchgate.netnih.gov
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Loss |
|---|---|---|
| 145 | [C₅H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [C₅H₅NOS]⁺˙ | H₂O |
| 114 | [C₄H₄NOS]⁺ | ·CH₂OH |
| 98 | [C₄H₄NS]⁺ | ·CH₂OH, O |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound (C₅H₇NO₂S), the theoretical exact mass of the neutral molecule is 145.020 Da. In HRMS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺ or other adducts depending on the ionization conditions.
Table 1: Theoretical Masses of this compound and its Common Adducts
| Species | Formula | Theoretical Exact Mass (Da) |
| [M] | C₅H₇NO₂S | 145.020 |
| [M+H]⁺ | C₅H₈NO₂S⁺ | 146.027 |
| [M+Na]⁺ | C₅H₇NNaO₂S⁺ | 168.009 |
| [M+K]⁺ | C₅H₇KNO₂S⁺ | 183.983 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While a detailed fragmentation pattern for this compound is not published, the fragmentation behavior of analogous thiazole derivatives can provide a predictive framework.
The thiazole ring itself is relatively stable, but the substituents play a crucial role in directing the fragmentation pathways. For this compound, the fragmentation of the [M+H]⁺ ion (m/z 146.027) would likely be initiated by the loss of one or both hydroxymethyl groups. Key fragmentation pathways could include:
Loss of water (H₂O): A common fragmentation for alcohol-containing compounds, leading to the formation of a more stable cyclic ion or a dehydrated product ion.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the C-C bond between the thiazole ring and the hydroxymethyl group can result in the loss of a neutral formaldehyde molecule.
Ring cleavage: At higher collision energies, the thiazole ring itself can undergo fragmentation, leading to characteristic product ions that can confirm the presence of the thiazole core.
The study of other 2,5-disubstituted thiazoles has shown that the nature of the substituents dictates the primary fragmentation pathways. For instance, in thiazole derivatives with more complex side chains, fragmentation is often dominated by cleavages within those chains, leaving the thiazole ring intact.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) techniques are paramount for elucidating the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a compound in its crystalline state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the analysis of other 2,5-disubstituted thiazole derivatives provides insights into the expected structural features.
For example, the crystal structures of various 2,5-disubstituted thiazoles reveal a planar or near-planar thiazole ring. The substituents at the 2- and 5-positions can adopt different conformations relative to the ring, influenced by steric and electronic factors, as well as by intermolecular interactions such as hydrogen bonding in the crystal lattice. In the case of this compound, the hydroxyl groups of the hydroxymethyl substituents would be expected to participate in extensive hydrogen bonding networks, which would significantly influence the crystal packing.
Table 2: Representative Crystallographic Data for a 2,5-Disubstituted Thiazole Derivative
| Parameter | Value |
| Compound Name | 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole |
| CSD Refcode | XXXXXX |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| V (ų) | 850.1 |
| Z | 2 |
Note: Data presented is for an illustrative analogous compound and not this compound.
Powder X-ray Diffraction for Crystalline Phase Analysis of Materials
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the bulk properties of a material. A PXRD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to the lattice parameters and peak intensities related to the atomic arrangement within the unit cell.
While a specific PXRD pattern for this compound is not available, it is a valuable tool for quality control in the synthesis of the compound, ensuring phase purity and identifying any polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant impacts on its physical properties, such as solubility and melting point.
Advanced Spectroscopic Methodologies and Chemometric Data Analysis
The large and complex datasets generated by modern spectroscopic techniques often require advanced data analysis methods, such as chemometrics, to extract meaningful chemical information. Chemometrics employs multivariate statistical and mathematical tools to analyze, interpret, and model chemical data.
Application of Non-Linear Spectral Decomposition and Regression
In the context of spectroscopic analysis, non-linear spectral decomposition and regression techniques can be applied to resolve complex spectral mixtures and to build predictive models. For instance, in a chemical system involving this compound, these methods could be used to:
Deconvolute overlapping spectral features: In techniques like UV-Vis or infrared spectroscopy, the spectra of different components in a mixture may overlap. Non-linear decomposition algorithms can help to separate these contributions and determine the concentration of each species.
Model complex relationships: When spectroscopic data is used to predict a certain property of a sample (e.g., concentration or biological activity), the relationship may not always be linear. Non-linear regression models, such as those based on machine learning algorithms, can capture these complex relationships and provide more accurate predictions.
While specific applications of these advanced methodologies to this compound are not documented, their use in the broader field of heterocyclic chemistry for structural elucidation and quantitative analysis is well-established.
Future Perspectives and Emerging Research Directions for 2,5 Thiazoledimethanol
Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Accelerated Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel 2,5-Thiazoledimethanol derivatives. These computational tools can dramatically accelerate the discovery and optimization of molecules with desired properties, reducing the time and cost associated with traditional laboratory-based synthesis and screening.
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore vast chemical spaces to design new molecules from the ground up. By training these models on large datasets of known compounds, including various thiazole (B1198619) derivatives, researchers can generate novel structures based on the this compound scaffold that are predicted to have high efficacy for specific biological targets or material properties. This de novo design approach can uncover unconventional molecular architectures that might not be conceived through traditional chemical intuition.
Furthermore, predictive ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for this new paradigm. nih.gov These models establish mathematical relationships between the structural features of molecules and their biological activity or physical properties. For instance, an ML-based QSAR model could be developed by training it on a dataset of thiazole compounds with known anticancer activity. nih.gov This model could then be used to predict the potential cytotoxicity of newly designed this compound derivatives against various cancer cell lines, allowing for the prioritization of the most promising candidates for synthesis. The integration of AI/ML into the design-build-test-learn cycle promises a more intelligent and efficient search of chemical space for impactful applications. mdpi.com
Table 1: Applications of AI/ML in Molecular Design for this compound
| AI/ML Technique | Application | Potential Outcome for this compound |
|---|---|---|
| Generative Models (e.g., VAEs, GANs) | De Novo Molecular Design | Generation of novel derivatives with optimized properties (e.g., enhanced binding affinity, improved solubility). |
| Predictive Models (e.g., QSAR, GNNs) | Property Prediction | Rapid screening of virtual libraries to identify candidates with high predicted activity (e.g., antimicrobial, anticancer). nih.gov |
| Retrosynthesis Algorithms | Synthetic Route Planning | Identification of efficient and novel synthetic pathways for complex derivatives. |
Development of Novel and Highly Efficient Synthetic Pathways
While classic methods like the Hantzsch thiazole synthesis are foundational, future research will focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. globalresearchonline.netresearchgate.net Modern synthetic chemistry trends, including one-pot reactions, catalysis, and green chemistry, will be at the forefront of this effort.
The development of one-pot, multi-component reactions represents a significant advancement, allowing for the construction of complex molecules in a single step from simple precursors. nih.gov This approach improves efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. Future work could target a one-pot synthesis of functionalized this compound derivatives by combining starting materials with various reagents under the control of a specific catalyst.
The use of novel catalytic systems is another promising avenue. This includes nano-catalysts and eco-friendly catalysts that can offer higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.net For example, the use of reusable magnetic nanoparticles like NiFe₂O₄ has been shown to be effective in catalyzing the synthesis of other thiazole scaffolds. nih.gov Applying similar catalytic strategies to the synthesis of this compound could lead to more sustainable and cost-effective production methods.
Table 2: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Synthetic Strategy | Key Features | Advantages for this compound Synthesis |
|---|---|---|
| Conventional Synthesis | Stepwise reactions with isolation of intermediates. | Well-established and reliable. |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, time-saving. nih.gov |
| Nano-Catalysis | Use of catalysts at the nanoscale (e.g., NiFe₂O₄). | High yields, short reaction times, catalyst reusability. researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction rates, improved yields. researchgate.net |
| Green Chemistry Approaches | Use of renewable solvents (e.g., ethanol/water), energy efficiency. | Reduced environmental impact, enhanced safety. nih.gov |
Expansion into Advanced Functional Materials and Nanotechnology
The unique structure of this compound, featuring a central aromatic thiazole ring and two reactive hydroxyl (-CH₂OH) groups, makes it an ideal monomer for creating advanced functional materials and for applications in nanotechnology.
In polymer science, the thiazole ring can be incorporated into conjugated polymer backbones to create materials with tailored electronic and optical properties. nih.govarizona.edu Thiazole is an electron-accepting unit, and polymers containing it can exhibit n-type semiconducting behavior, making them suitable for organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells. nih.govnih.gov The di-methanol functionality of this compound allows it to be used as a bifunctional building block in condensation polymerizations to produce polyesters or polyurethanes, embedding the electronically active thiazole moiety directly into the polymer chain. Such polymers could find use in conductive materials, sensors, and light-emitting diodes. researchgate.net
The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions also opens the door to the creation of Metal-Organic Frameworks (MOFs). scientificarchives.commdpi.com MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and chemical sensing. mdpi.com By modifying the methanol (B129727) groups into carboxylic acids or other linking groups, this compound derivatives could serve as the organic linkers to construct novel MOFs. The intrinsic fluorescence of the thiazole ring could lead to the development of luminescent MOFs (LMOFs) for detecting environmental contaminants like heavy metal ions or toxic anions with high sensitivity and selectivity. scientificarchives.com
Furthermore, thiazole derivatives can be used to functionalize nanoparticles or 2D materials like graphene. researchgate.netimp.kiev.ua The resulting nanocomposites can be used to construct highly sensitive electrochemical sensors for detecting pollutants such as heavy metal ions in water. researchgate.net
Interdisciplinary Research Opportunities in Chemical Biology and Catalysis
The thiazole ring is a privileged scaffold in many biologically active compounds, and this compound provides a platform for exploring new opportunities in chemical biology and catalysis. nih.govmdpi.com Its bifunctional nature allows for the attachment of different molecular entities, enabling the creation of novel probes, catalysts, and therapeutic agents.
In chemical biology, the compound can be used to develop molecular probes to study biological processes. One of the methanol groups could be modified to attach a fluorescent reporter, while the other could be functionalized with a reactive group that selectively binds to a specific biomolecule. This would allow for the visualization and tracking of biological targets within living cells.
In the field of catalysis, particularly bioorthogonal catalysis, researchers aim to perform chemical transformations within living systems without interfering with native biochemical processes. The this compound scaffold could be used to design new ligands for transition metal catalysts. The hydroxyl groups provide convenient handles for attaching solubilizing groups or targeting moieties, enabling the catalyst to function in an aqueous biological environment and accumulate at a specific site of action. Thiazole-based MOFs have also shown promise in photocatalytic applications, such as promoting C-C and C-N coupling reactions, indicating a potential role for this compound-derived materials in synthetic organic chemistry. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| NiFe₂O₄ (Nickel Ferrite) |
| Polyesters |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Thiazoledimethanol, and how can reaction efficiency be monitored?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, refluxing precursor compounds (e.g., thiazole derivatives with hydroxyl or halide groups) in a mixed solvent system (e.g., toluene:water 8:2) under controlled conditions. Reaction progress is monitored via TLC (thin-layer chromatography) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification is achieved via recrystallization in ethanol or column chromatography .
- Example Parameters :
| Step | Typical Conditions |
|---|---|
| Solvent System | Toluene:water (8:2) or ethanol |
| Reaction Time | 5–7 hours under reflux |
| Monitoring Method | TLC (hexane:ethyl acetate, 9:1) |
| Purification | Recrystallization (ethanol) |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the thiazole ring structure and hydroxyl group positions. FT-IR identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in spectral assignments.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general thiazole safety guidelines:
- Skin/Eye Contact : Immediate washing with soap/water (15+ minutes for eyes) .
- Inhalation : Move to fresh air; use fume hoods during synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- PPE : Lab coat, nitrile gloves, and safety goggles are mandatory.
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) to enhance reaction rates and reduce side products .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Temperature Control : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity.
- Data-Driven Approach :
| Variable Tested | Optimization Outcome |
|---|---|
| Fe₃O₄ catalyst | 15% yield increase vs. no catalyst |
| DMF solvent | Reduced reaction time by 30% |
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?
- Methodological Answer :
- Repeat Experiments : Ensure sample purity via recrystallization or HPLC.
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian software).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
- Case Study : A 2020 study resolved conflicting IR and NMR data for imidazoles by correlating DFT-calculated vibrational modes with experimental spectra .
Q. What strategies improve the sustainability of this compound synthesis?
- Methodological Answer :
- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent .
- Catalyst Reusability : Magnetic nanoparticles (e.g., Fe₃O₄@FU NPs) enable 5+ reuse cycles without yield loss .
- Waste Minimization : Employ one-pot synthesis to reduce intermediate isolation steps.
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies for variables like assay type (e.g., cell-based vs. enzymatic) or solvent effects (DMSO vs. water).
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives.
- Collaborative Validation : Reproduce results in independent labs using standardized protocols .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in thiazole derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with activity.
- Machine Learning : Train models on datasets combining synthetic (e.g., yield, purity) and bioactivity data.
- Cluster Analysis : Group compounds by functional motifs to identify key pharmacophores.
Notes on Evidence Usage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
